4-chloro-6-(trifluoromethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(trifluoromethyl)pyridazin-3-amine: is a heterocyclic compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol It is a derivative of pyridazine, characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the pyridazine ring
Mechanism of Action
- One potential target could be related to pain modulation, as it affects sensory trigeminal nerves and meningeal blood vessels .
- However, we know that it has been associated with various properties, including anti-inflammatory, analgesic, and antihypertensive effects .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(trifluoromethyl)pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Chlorination: Introduction of the chloro group at the 4th position using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6th position using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazines.
Scientific Research Applications
4-chloro-6-(trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Used in the development of herbicides and pesticides due to its biological activity against various pests and weeds.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Utilized in studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
4-chloro-6-(trifluoromethyl)pyridazine: Similar structure but lacks the amine group at the 3rd position.
6-(trifluoromethyl)pyridazin-3-amine: Similar structure but lacks the chloro group at the 4th position.
4-chloro-3-aminopyridazine: Similar structure but lacks the trifluoromethyl group at the 6th position.
Uniqueness: 4-chloro-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
935777-25-6 |
---|---|
Molecular Formula |
C5H3ClF3N3 |
Molecular Weight |
197.5 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.